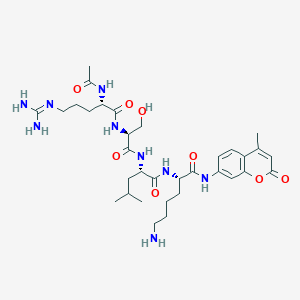

Ac-Arg-Ser-Leu-Lys-AMC

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPQHIMGLOTCBK-CQJMVLFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Principle and Application of Ac-Arg-Ser-Leu-Lys-AMC Protease Assays: An In-Depth Technical Guide

This guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for utilizing the fluorogenic substrate, Acetyl-Arginine-Serine-Leucine-Lysine-7-amino-4-methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC), in protease activity assays. This technical document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile tool for studying specific proteases and screening for their inhibitors.

Introduction: Unveiling Proteolytic Activity with Fluorogenic Substrates

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, a process fundamental to countless physiological and pathological events. The ability to accurately measure the activity of specific proteases is paramount in understanding their roles in health and disease and in the development of targeted therapeutics. Fluorogenic assays employing synthetic peptide substrates offer a sensitive and continuous method for monitoring protease activity. The Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) assay is a prime example of such a system, designed to probe the activity of specific serine proteases.

This guide will delve into the mechanistic underpinnings of the Ac-RSLK-AMC assay, its primary enzyme targets, and provide detailed protocols for its implementation in research and drug discovery settings.

The Core Principle: A Symphony of Specificity and Fluorescence

The Ac-RSLK-AMC assay is predicated on the principle of fluorescence resonance energy transfer (FRET) quenching and de-quenching. The substrate itself consists of a specific tetrapeptide sequence (Arg-Ser-Leu-Lys) that is recognized by the target protease. This peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), at its C-terminus.

In its intact state, the fluorescence of the AMC group is quenched by the attached peptide. Upon enzymatic cleavage of the peptide bond between the Lysine (Lys) residue and AMC, the fluorophore is liberated. This un-quenching event results in a significant increase in fluorescence intensity, which can be monitored in real-time using a fluorometer. The rate of increase in fluorescence is directly proportional to the enzymatic activity of the protease.

The excitation and emission wavelengths for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively[1]. This allows for sensitive detection with standard laboratory fluorescence plate readers.

Target Enzymes: Specificity is Key

The utility of the Ac-RSLK-AMC substrate lies in its specificity for certain proteases. The Arg-Ser-Leu-Lys sequence is not a universal protease target; rather, it is recognized by enzymes with specific substrate preferences. The two primary proteases studied using this substrate are:

Site-1 Protease (S1P)

Site-1 Protease, also known as membrane-bound transcription factor site-1 protease (MBTPS1), is a crucial subtilisin-like serine protease located in the Golgi apparatus[1]. S1P plays a vital role in cellular homeostasis by activating key transcription factors involved in:

-

Lipid Metabolism: S1P is essential for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol and fatty acid synthesis.

-

Endoplasmic Reticulum (ER) Stress Response: S1P is involved in the unfolded protein response (UPR) through the cleavage of activating transcription factor 6 (ATF6).

-

Bone Development: Deficiencies in S1P have been linked to skeletal dysplasia.

Given its central role in these pathways, S1P is a significant target for drug discovery in areas such as metabolic disorders and certain cancers.

Kallikrein-Related Peptidase 14 (KLK14)

Kallikrein-related peptidase 14 is a secreted serine protease belonging to the human tissue kallikrein family[2]. KLK14 exhibits trypsin-like specificity, preferentially cleaving substrates after basic amino acid residues such as Arginine and Lysine. This preference makes Ac-RSLK-AMC a suitable substrate. KLK14 is implicated in a variety of physiological and pathological processes, including:

-

Cancer Progression: KLK14 is often dysregulated in various cancers, including prostate, ovarian, and breast cancer, where it can contribute to tumor growth, invasion, and metastasis[2].

-

Skin Desquamation: KLK14 is involved in the shedding of the outermost layer of the skin.

-

Seminal Plasma Liquefaction: KLK14 plays a role in the liquefaction of the seminal coagulum.

The involvement of KLK14 in cancer has made it an attractive target for the development of novel anti-cancer therapies.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting Ac-RSLK-AMC assays. It is crucial to optimize these protocols for your specific experimental conditions, including the source and purity of the enzyme and the nature of any potential inhibitors.

Preparation of an AMC Standard Curve

To convert the relative fluorescence units (RFU) obtained from the assay into the concentration of the product formed, a standard curve using free 7-amino-4-methylcoumarin is essential.

Materials:

-

7-amino-4-methylcoumarin (AMC) powder

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

-

Black, clear-bottom 96-well microplate

Procedure:

-

Prepare a 1 mM AMC stock solution: Dissolve the appropriate amount of AMC powder in DMSO.

-

Perform serial dilutions: Prepare a series of dilutions of the AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 20 µM.

-

Plate the standards: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate in triplicate. Include a buffer-only blank.

-

Measure fluorescence: Read the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Plot the standard curve: Plot the average fluorescence intensity (after subtracting the blank) against the corresponding AMC concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. This slope will be used to convert RFU/min to µM/min in your enzyme activity assays.

Enzyme Activity Assay for KLK14

This protocol is adapted for recombinant human KLK14.

Materials:

-

Recombinant Human Kallikrein 14 (pro-form)

-

Thermolysin (for activation)

-

Activation Buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Assay Buffer (50 mM Tris, 150 mM NaCl, 0.05% Brij-35, pH 8.0)

-

Ac-RSLK-AMC substrate

-

EDTA (to stop activation)

-

Black, clear-bottom 96-well microplate

Procedure:

-

Activate pro-KLK14:

-

Dilute pro-KLK14 to 200 µg/mL in Activation Buffer.

-

Dilute Thermolysin to 20 µg/mL in Activation Buffer.

-

Mix equal volumes of the diluted pro-KLK14 and Thermolysin.

-

Incubate at 37°C for 1 hour.

-

Stop the activation by adding EDTA to a final concentration of 10 mM.

-

-

Prepare the reaction mixture:

-

Dilute the activated KLK14 to the desired working concentration (e.g., 10 nM) in Assay Buffer.

-

Prepare a 2X substrate solution of Ac-RSLK-AMC (e.g., 20 µM) in Assay Buffer.

-

-

Perform the assay:

-

Add 50 µL of the diluted activated KLK14 to the wells of the microplate.

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at Ex/Em wavelengths of 360-380 nm/440-460 nm.

-

-

Calculate enzyme activity:

-

Determine the initial reaction velocity (V₀) in RFU/min from the linear portion of the fluorescence versus time plot.

-

Convert V₀ to µM/min using the slope from the AMC standard curve.

-

Inhibitor Screening Assay

This protocol can be adapted for both S1P and KLK14 to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Procedure:

-

Prepare inhibitor dilutions: Perform a serial dilution of the test compound in Assay Buffer at various concentrations.

-

Pre-incubation: In the wells of a 96-well plate, mix a fixed amount of the activated enzyme with each concentration of the inhibitor. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the Ac-RSLK-AMC substrate to all wells to start the enzymatic reaction.

-

Measure fluorescence: Immediately measure the fluorescence kinetically as described in the enzyme activity assay protocol.

-

Data analysis:

-

Calculate the initial velocity (V₀) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Data Interpretation and Analysis

Michaelis-Menten Kinetics

To determine the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), a substrate titration experiment should be performed. In this experiment, the initial reaction velocity is measured at various concentrations of the Ac-RSLK-AMC substrate while keeping the enzyme concentration constant.

The data are then plotted as reaction velocity (V) versus substrate concentration ([S]) and fitted to the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

A lower Km value indicates a higher affinity of the enzyme for the substrate.

Example Data for Inhibitor Screening

The following table illustrates hypothetical data from an inhibitor screening experiment for KLK14 using the Ac-RSLK-AMC assay.

| Inhibitor Conc. (nM) | log [Inhibitor] | Average V₀ (RFU/min) | % Inhibition |

| 0 (Control) | - | 500 | 0 |

| 1 | 0 | 450 | 10 |

| 10 | 1 | 300 | 40 |

| 50 | 1.7 | 255 | 49 |

| 100 | 2 | 150 | 70 |

| 500 | 2.7 | 50 | 90 |

| 1000 | 3 | 25 | 95 |

By plotting the % Inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve, the IC50 value can be determined. In this example, the IC50 would be approximately 50 nM.

Conclusion: A Powerful Tool for Protease Research

The Ac-Arg-Ser-Leu-Lys-AMC assay provides a robust, sensitive, and continuous method for measuring the activity of specific proteases like Site-1 Protease and Kallikrein-related peptidase 14. Its application in basic research allows for the detailed characterization of enzyme kinetics and substrate specificity. In the realm of drug development, this assay serves as an invaluable tool for high-throughput screening of potential inhibitors and for determining their potency. By understanding the principles and methodologies outlined in this guide, researchers can effectively leverage the Ac-RSLK-AMC assay to advance our understanding of protease biology and to accelerate the discovery of novel therapeutics.

References

-

Kryza, T., et al. (2020). The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer. Molecular Oncology, 14(1), 105-128. [Link]

-

iGEM (2017). AMC standard curve assay protocol. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

-

Seidah, N. G., & Prat, A. (2012). The biology and therapeutic targeting of the proprotein convertases. Nature Reviews Drug Discovery, 11(5), 367-383. [Link]

-

Pampalakis, G., & Sotiropoulou, G. (2007). The multifaceted role of human kallikrein-related peptidases (KLKs) in cancer. Cancer Letters, 257(1), 1-10. [Link]

Sources

An In-depth Technical Guide to the Substrate Specificity of Ac-Arg-Ser-Leu-Lys-AMC

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding Proteolytic Events with Precision

In the intricate landscape of cellular signaling and disease progression, proteases stand as critical arbiters, sculpting the proteome to elicit profound physiological and pathological responses. The ability to accurately measure the activity of specific proteases is paramount for both fundamental research and the development of novel therapeutics. Fluorogenic substrates, such as Acetyl-Arginyl-Seryl-Leucyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC), have emerged as indispensable tools in this endeavor, offering a sensitive and continuous readout of enzymatic activity.

This guide provides a comprehensive technical overview of the substrate specificity of Ac-Arg-Ser-Leu-Lys-AMC, moving beyond a superficial acknowledgment of its target enzymes. Herein, we delve into the nuanced molecular interactions that govern its cleavage, explore the functional implications in the context of two key proteases—Kallikrein-Related Peptidase 14 (KLK14) and Membrane-Bound Transcription Factor Site-1 Protease (MBTPS1, also known as S1P)—and provide detailed, field-proven protocols for its application. Our objective is to equip researchers with the foundational knowledge and practical guidance necessary to leverage this versatile substrate for robust and reproducible scientific discovery.

I. The Essence of Fluorogenic Protease Assays: The Ac-RSLK-AMC Paradigm

The utility of Ac-Arg-Ser-Leu-Lys-AMC as a research tool is rooted in the fundamental principles of fluorescence quenching and dequenching. The 7-amino-4-methylcoumarin (AMC) fluorophore, when conjugated to the C-terminus of the peptide, is in a quenched state, exhibiting minimal fluorescence. Upon proteolytic cleavage of the amide bond between the C-terminal Lysine (Lys) and AMC, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.

The excitation and emission maxima for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[1] This distinct spectral signature allows for sensitive detection and quantification of protease activity. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, enabling the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

Caption: Enzymatic cleavage of Ac-RSLK-AMC releases the fluorescent AMC group.

II. Kallikrein-Related Peptidase 14 (KLK14): A Trypsin-like Serine Protease with Implications in Cancer

Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease that exhibits trypsin-like specificity, preferentially cleaving peptide bonds C-terminal to basic amino acid residues.[2] Elevated expression of KLK14 has been implicated in the progression of various cancers, including prostate and breast cancer, making it a subject of intense research and a potential therapeutic target.[2][3]

Substrate Specificity of KLK14 and the Nuance of Ac-RSLK-AMC Cleavage

While KLK14 demonstrates a strong preference for Arginine (Arg) at the P1 position (the amino acid immediately preceding the cleavage site), it can also cleave after Lysine, albeit with potentially different kinetics. The Ac-Arg-Ser-Leu-Lys-AMC substrate, with Lys at the P1 position, can therefore serve as a tool to measure KLK14 activity. It is crucial for researchers to be aware of this preference when designing experiments and interpreting results, as the use of an Arg-P1 substrate may yield higher catalytic efficiencies.

The KLK14 Signaling Axis in Cancer Progression

KLK14 exerts its pro-tumorigenic effects in part through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor.[4] Cleavage of the N-terminal domain of PAR-2 by KLK14 unmasks a tethered ligand that self-activates the receptor, initiating downstream signaling cascades. A key pathway activated by PAR-2 is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, which promotes cell proliferation, migration, and invasion.[4]

Caption: KLK14 activates PAR-2, leading to downstream MAPK/ERK signaling.

III. Membrane-Bound Transcription Factor Site-1 Protease (MBTPS1/S1P): A Master Regulator of Cellular Homeostasis

Membrane-Bound Transcription Factor Site-1 Protease (MBTPS1), also known as Site-1 Protease (S1P), is a Golgi-resident serine protease that plays a pivotal role in a diverse range of cellular processes, including lipid metabolism, the endoplasmic reticulum (ER) stress response, and lysosome biogenesis.[2][5] Unlike secreted proteases such as KLK14, MBTPS1 acts within the secretory pathway to activate membrane-tethered transcription factors.

Substrate Recognition by MBTPS1

The substrate recognition motif for MBTPS1 is characterized by the presence of a basic residue, either Arginine (Arg) or Lysine (Lys), at the P4 position.[3] The cleavage itself occurs after a hydrophobic or small amino acid at the P1 position. Known endogenous substrates of MBTPS1 include Sterol Regulatory Element-Binding Proteins (SREBPs) and Activating Transcription Factor 6 (ATF6).[3] The cleavage of SREBP2, for instance, occurs after the sequence Arg-Ser-Val-Leu.[3]

The Ac-Arg-Ser-Leu-Lys-AMC peptide sequence aligns with the P4-Arg requirement of MBTPS1. While the P1-Lys is a basic residue, the broader context of the peptide sequence may permit cleavage by MBTPS1. However, direct experimental evidence for the efficient cleavage of Ac-RSLK-AMC by MBTPS1 is not extensively documented in the literature, and researchers should validate this substrate for their specific applications.

The Central Role of MBTPS1 in Cellular Regulation

MBTPS1 is a key component of the regulated intramembrane proteolysis (RIP) pathway. In response to cellular cues such as sterol depletion or ER stress, substrate proteins are transported from the ER to the Golgi, where they are sequentially cleaved by MBTPS1 and Site-2 Protease (S2P). This releases the N-terminal domain of the transcription factor, allowing it to translocate to the nucleus and regulate the expression of target genes.

Caption: MBTPS1-mediated cleavage of SREBP/ATF6 in the Golgi apparatus.

IV. Experimental Protocols: A Guide to Best Practices

The following protocols are designed to be self-validating systems, incorporating controls and considerations that ensure the generation of reliable and interpretable data.

A. General Considerations for Fluorogenic Protease Assays

-

Reagent Purity: Ensure the use of high-purity enzyme, substrate, and buffer components to minimize background fluorescence and non-specific interactions.

-

Buffer Selection: The choice of buffer is critical and should be optimized for the specific protease being studied. Factors to consider include pH, ionic strength, and the presence of chelating agents or detergents that may affect enzyme stability and activity.

-

Instrumentation: A fluorescence microplate reader with appropriate excitation and emission filters (e.g., 360 nm excitation, 460 nm emission) is required.

-

Standard Curve: A standard curve using free AMC should be generated to convert relative fluorescence units (RFU) to the concentration of product formed.

B. Detailed Protocol for Measuring KLK14 Activity

This protocol is adapted from established methods for measuring KLK14 activity.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

-

KLK14 Enzyme: Reconstitute recombinant human KLK14 in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0) to a stock concentration of 1 µM. Store at -80°C in single-use aliquots.

-

Ac-RSLK-AMC Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

AMC Standard: Prepare a 1 mM stock solution of free AMC in DMSO.

2. Assay Procedure:

-

Prepare a dilution series of the AMC standard in assay buffer to generate a standard curve (e.g., 0-10 µM).

-

In a 96-well black microplate, add 50 µL of assay buffer to each well.

-

Add 10 µL of the KLK14 enzyme dilution (to achieve a final concentration in the low nM range, to be optimized) or buffer control to the appropriate wells.

-

Prepare the substrate working solution by diluting the Ac-RSLK-AMC stock in assay buffer to a final concentration of 100 µM (or a range of concentrations for kinetic analysis).

-

Initiate the reaction by adding 40 µL of the substrate working solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Monitor the increase in fluorescence (Ex: 360 nm, Em: 460 nm) every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

-

Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.

-

Convert the RFU values from the enzymatic reaction to the concentration of AMC produced using the standard curve.

-

Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.

-

For kinetic analysis, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

C. Proposed Protocol for Investigating MBTPS1 Activity

Given the limited availability of specific, validated protocols for MBTPS1 using Ac-RSLK-AMC, the following is a proposed starting point for experimental design, based on the known properties of the enzyme.

1. Reagent Preparation:

-

Assay Buffer: A buffer system that mimics the Golgi environment should be considered, for example, 50 mM MES, pH 6.5, with the inclusion of Ca²⁺ (e.g., 1-5 mM CaCl₂), as MBTPS1 is a calcium-dependent protease.[4]

-

MBTPS1 Enzyme: Use a purified, soluble, and active form of the MBTPS1 catalytic domain.

-

Substrate and Standard: As described for the KLK14 protocol.

2. Assay Procedure and Data Analysis:

The assay procedure and data analysis would follow the same principles as outlined for KLK14, with the key variable being the composition of the assay buffer and the concentration of the MBTPS1 enzyme, which will require empirical optimization.

V. Concluding Remarks: A Substrate of Dual Utility

The fluorogenic peptide Ac-Arg-Ser-Leu-Lys-AMC represents a valuable tool for the study of specific proteases, most notably KLK14 and potentially MBTPS1. Its utility, however, is contingent upon a thorough understanding of the substrate specificity of the target enzyme and the careful design of robust experimental protocols. By elucidating the roles of these proteases in health and disease, researchers can pave the way for the development of novel diagnostic and therapeutic strategies. This guide serves as a foundational resource to empower scientists in their pursuit of unraveling the complexities of proteolytic signaling.

VI. References

-

Kondo, S., et al. (2018). Site-1 protease deficiency causes human skeletal dysplasia due to defective inter-organelle protein trafficking. JCI Insight, 3(14), e122732. [Link]

-

Fortin, A., et al. (2020). The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer. The FEBS Journal, 287(16), 3463-3486. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

-

UniProt Consortium. (2023). MBTPS1 - Membrane-bound transcription factor site-1 protease - Homo sapiens (Human). UniProtKB. [Link]

-

Oklahoma Medical Research Foundation. MBTPS1 Related Disorders Research Group. [Link]

-

Ramalho, S. S., et al. (2015). Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells. The American Journal of Pathology, 185(7), 2025-2038. [Link]

-

Hartal-Benishay, L. H., et al. (2022). MBTPS1 regulates proliferation of colorectal cancer primarily through its action on sterol regulatory element-binding proteins. Frontiers in Oncology, 12, 1004014. [Link]

-

Pimenta, D. C., et al. (2010). Substrate specificity of human kallikreins 1 and 6 determined by phage display. Biological Chemistry, 391(5), 557-566. [Link]

-

Borgono, C. A., & Diamandis, E. P. (2004). The kallikrein-related peptidase family: a novel family of serine proteases with diverse physiological functions. Trends in Biochemical Sciences, 29(4), 187-194. [Link]

-

Zauner, T., et al. (2011). Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer. Analytical Chemistry, 83(19), 7356-7363. [Link]

-

National Center for Biotechnology Information. Gene - MBTPS1 membrane bound transcription factor peptidase, site 1 [Homo sapiens (human)]. [Link]

-

MoBiTec. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic). [Link]

Sources

- 1. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MBTPS1 Related Disorders Research Group Physicians [omrf.org]

- 3. uniprot.org [uniprot.org]

- 4. Frontiers | MBTPS1 regulates proliferation of colorectal cancer primarily through its action on sterol regulatory element-binding proteins [frontiersin.org]

- 5. Site-1 protease deficiency causes human skeletal dysplasia due to defective inter-organelle protein trafficking - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Site-1 Protease (S1P) Activity Measurement Using Ac-RSLK-AMC

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust measurement of Site-1 Protease (S1P) activity using the fluorogenic substrate Ac-RSLK-AMC. We will move beyond a simple recitation of steps to explore the biochemical rationale behind the assay design, ensuring a self-validating system that generates trustworthy and reproducible data.

A Note on Nomenclature

It is critical to distinguish between two entities commonly abbreviated as S1P:

-

Site-1 Protease (S1P): The enzyme that is the subject of this guide. Also known as Membrane-Bound Transcription Factor Site-1 Protease (MBTPS1) or Subtilisin Kexin Isozyme-1 (SKI-1).

-

Sphingosine-1-Phosphate: A signaling lipid involved in numerous cellular processes.

This document exclusively concerns Site-1 Protease .

The Central Role of Site-1 Protease: Why We Measure It

Site-1 Protease is a Golgi-resident serine protease that functions as a master regulator of cellular homeostasis.[1] Its activity is indispensable for a host of critical pathways, making it a key target for therapeutic investigation. S1P's primary role is to perform the initial proteolytic cleavage of latent, membrane-bound transcription factors, thereby activating them.[2][3]

Key S1P-regulated pathways include:

-

Cholesterol & Lipid Metabolism: S1P initiates the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are essential for the synthesis of cholesterol, fatty acids, and triglycerides.[3][4]

-

Endoplasmic Reticulum (ER) Stress Response: During the Unfolded Protein Response (UPR), S1P cleaves and activates Activating Transcription Factor 6 (ATF6), helping the cell to resolve ER stress.[1]

-

Lysosome Biogenesis: S1P is crucial for activating the GlcNAc-1-phosphotransferase complex, which is required to tag newly synthesized lysosomal enzymes with mannose 6-phosphate for correct trafficking to the lysosome.[1]

Given its central role, the precise measurement of S1P's enzymatic activity is vital for understanding these pathways and for screening potential therapeutic modulators.[5][6]

Caption: A generalized workflow for the Ac-RSLK-AMC S1P activity assay.

1. Preparation of AMC Standard Curve:

-

Prepare a series of dilutions of the free AMC standard in assay buffer (e.g., 0 to 50 µM).

-

Add these to designated wells in the microplate.

-

Measure the endpoint fluorescence of each standard.

-

Plot RFU versus AMC concentration (pmol/well). The resulting linear slope will be the conversion factor used in data analysis.

2. Assay Plate Setup:

-

It is crucial to set up the experiment to include all necessary controls for data validation.

| Well Type | Components | Purpose |

| Blank | Assay Buffer Only | Measures background fluorescence of the buffer and plate. |

| Substrate Control | Assay Buffer + Ac-RSLK-AMC | Measures the rate of substrate auto-hydrolysis (should be negligible). |

| Negative Control | Assay Buffer + Ac-RSLK-AMC + Heat-Inactivated S1P | Confirms that activity requires a functional enzyme. |

| Positive Control | Assay Buffer + Ac-RSLK-AMC + Active S1P | Demonstrates maximal S1P activity under assay conditions. |

| Inhibitor Control | Assay Buffer + S1P Inhibitor + Ac-RSLK-AMC + Active S1P | Validates that the measured activity is specifically from S1P. |

| Test Sample | Assay Buffer + Test Compound + Ac-RSLK-AMC + Active S1P | Measures the effect of the test compound on S1P activity. |

3. Assay Execution:

-

Step 1: Add 50 µL of assay buffer to all wells. Add the test compound, specific inhibitor, or vehicle (e.g., DMSO) to the appropriate wells.

-

Step 2: Add 25 µL of S1P enzyme solution (or heat-inactivated enzyme/buffer for controls) to the appropriate wells.

-

Step 3: Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C). This allows the enzyme to equilibrate with any potential inhibitors.

-

Step 4: Initiate the reaction by adding 25 µL of the Ac-RSLK-AMC substrate solution to all wells. The final substrate concentration should be at or below the Km for linear kinetics, typically in the range of 10-200 µM. [7] * Step 5: Immediately place the plate in the pre-warmed microplate reader.

4. Data Acquisition:

-

Measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically. Readings should be taken every 60-90 seconds for a period of 30-60 minutes.

-

Ensure the gain setting is optimized to prevent signal saturation in the most active wells while maintaining sensitivity.

Data Analysis and Interpretation

-

Subtract Background: For each time point, subtract the average RFU of the "Blank" wells from all other wells.

-

Calculate Initial Velocity (V₀): Plot the background-subtracted RFU versus time (in minutes) for each well. Identify the linear portion of the curve (usually the first 10-20 minutes) and determine the slope. This slope is the initial velocity (V₀) in RFU/min.

-

Convert RFU/min to pmol/min: Use the slope from the AMC standard curve (in RFU/pmol) to convert the V₀ from RFU/min into pmol of AMC generated per minute.

-

Activity (pmol/min) = (V₀ in RFU/min) / (Slope of AMC standard curve in RFU/pmol)

-

-

Determine Percent Inhibition: Compare the activity of test compound wells to the positive control (vehicle-treated) to calculate the percent inhibition.

-

% Inhibition = [1 - (Activity with Inhibitor / Activity of Positive Control)] * 100

-

Troubleshooting Common Assay Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Contaminated buffer or reagents.- Autofluorescence from test compounds.- Substrate degradation due to light exposure or improper storage. | - Use fresh, high-purity reagents.- Pre-screen compounds for fluorescence at assay wavelengths.- Aliquot substrate and store protected from light at -20°C or -80°C. |

| Low Signal-to-Background Ratio | - Insufficient enzyme concentration.- Sub-optimal assay conditions (pH, temperature).- Enzyme is inactive. | - Increase enzyme concentration (ensure reaction remains linear).- Optimize buffer pH and temperature for your specific enzyme.- Test enzyme activity with a positive control of known activity. |

| Non-linear Reaction Progress Curves | - Substrate depletion (>10-15% consumed).- Enzyme instability under assay conditions.- Product inhibition. | - Reduce enzyme concentration or measurement time.- Add stabilizing agents like BSA or glycerol to the assay buffer.- Use only the initial linear phase for V₀ calculation. |

| High Well-to-Well Variability | - Pipetting errors.- Inconsistent temperature across the plate ("edge effects").- Bubbles in wells. | - Use calibrated multichannel pipettes; practice reverse pipetting.- Allow the plate to equilibrate to temperature before reading; avoid using outer wells.- Centrifuge the plate briefly after adding all reagents. |

References

-

National Center for Biotechnology Information. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers. [Link]

-

ResearchGate. The partial function of S1P. The site 1 protease (S1P) is cleaved by... | Download Scientific Diagram. [Link]

-

Cleveland Clinic. Sphingosine 1-phosphate Receptor Modulators (Comprehensive). [Link]

-

National Center for Biotechnology Information. ER Stress-Induced Sphingosine-1-Phosphate Lyase Phosphorylation Potentiates the Mitochondrial Unfolded Protein Response. [Link]

-

National Center for Biotechnology Information. Site-1 protease-activated formation of lysosomal targeting motifs is independent of the lipogenic transcription control. [Link]

-

National Center for Biotechnology Information. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. [Link]

-

MDPI. Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion. [Link]

-

PNAS. Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor. [Link]

-

National Center for Biotechnology Information. Site-1 protease controls osteoclastogenesis by mediating LC3 transcription. [Link]

-

National Center for Biotechnology Information. SPRING licenses S1P-mediated cleavage of SREBP2 by displacing an inhibitory pro-domain. [Link]

-

National Center for Biotechnology Information. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. [Link]

-

PubMed. Site-1 Protease and Lysosomal Homeostasis. [Link]

-

ResearchGate. Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor. [Link]

-

PubMed. ER Stress-Induced Sphingosine-1-Phosphate Lyase Phosphorylation Potentiates the Mitochondrial Unfolded Protein Response. [Link]

-

ACS Publications. The First Sphingosine 1-Phosphate Lyase Inhibitors against Multiple Sclerosis: A Successful Drug Discovery Tale. [Link]

-

National Center for Biotechnology Information. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

-

University of Massachusetts Amherst. Microplate Enzyme Assay Using Fluorescence. [Link]

Sources

- 1. Site-1 protease and lysosomal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-1 protease controls osteoclastogenesis by mediating LC3 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPRING licenses S1P-mediated cleavage of SREBP2 by displacing an inhibitory pro-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-1 protease-activated formation of lysosomal targeting motifs is independent of the lipogenic transcription control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

Precision Engineering of Fluorogenic Protease Substrates: From Design to Drug Discovery

Introduction: The Shift to High-Fidelity Profiling

Proteases act as the executioners and regulators of biological signaling, making them high-value targets in oncology, immunology, and neurodegeneration. The development of fluorogenic substrates has evolved from simple "turn-on" assays to sophisticated tools capable of mapping the entire substrate specificity profile of an enzyme.

For the modern drug developer, the choice of substrate is not merely about signal generation; it is about fidelity . A poorly designed substrate yields false positives in High-Throughput Screening (HTS) and inaccurate kinetic data (

Mechanistic Principles & Scaffolds

Leaving Group Substrates (AMC vs. ACC)

These substrates rely on the electronic change of a fluorophore attached to the C-terminus of a peptide.[1] When the peptide bond is intact, the electron-withdrawing nature of the amide bond quenches fluorescence. Hydrolysis releases the free amine, restoring fluorescence.

-

AMC (7-amino-4-methylcoumarin): The historical standard. While effective, it suffers from lower quantum yield and potential background interference in complex biological matrices.

-

ACC (7-amino-4-carbamoylmethylcoumarin): The superior alternative. The addition of a carbamoylmethyl group increases the quantum yield by approximately 3-fold compared to AMC.[1] Crucially, ACC allows for facile attachment to solid supports via the fluorophore itself, enabling the synthesis of diverse libraries without modifying the P1 residue [1].

Internally Quenched (FRET) Substrates

For endopeptidases that require recognition of residues on both the non-prime (P) and prime (P') sides of the scissile bond, FRET substrates are essential. These consist of a donor fluorophore (e.g., Edans, Mca) and a non-fluorescent quencher (e.g., Dabcyl, Dnp) separated by the peptide sequence.

Mechanism of Action:

-

Intact: Resonance energy transfer from Donor → Quencher (Dark).

-

Cleaved: Spatial separation disrupts energy transfer (Fluorescent).

Figure 1: Mechanistic comparison of Leaving Group vs. FRET substrates. Note the requirement for separation in FRET.

Workflow 1: Substrate Profiling via PS-SCL

To design a specific substrate or inhibitor, one must first determine the enzyme's "fingerprint." Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) allow for the rapid profiling of the P1–P4 pockets [2].

Library Logic

A tetrapeptide library is synthesized where one position is fixed (e.g., P1) with a specific amino acid, while the other positions (P2, P3, P4) contain an equimolar mixture of 19 natural amino acids (excluding Cysteine to prevent disulfide artifacts). This is repeated for every position.

-

Sub-library P1: Fixed P1 (e.g., Ala), Mixed P2, P3, P4.

-

Sub-library P2: Fixed P2 (e.g., Ala), Mixed P1, P3, P4.

Experimental Protocol

-

Preparation: Dilute PS-SCL sub-libraries to 100 µM in DMSO (100x stock).

-

Assay Buffer: Standard buffer (e.g., 50 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20). Note: For cysteine proteases, add 1-5 mM DTT and EDTA.

-

Reaction:

-

Add 1 µL library stock to 99 µL buffer in a black 96-well plate.

-

Add protease (concentration determined by active site titration, typically 1–50 nM).

-

-

Readout: Monitor fluorescence (Ex/Em 380/460 nm for ACC) continuously for 30–60 minutes.

-

Analysis: Plot reaction velocity (

) vs. Amino Acid for each position. The amino acid yielding the highest velocity at Position X is the preferred residue.

Figure 2: Workflow for deconvoluting protease specificity using Positional Scanning Libraries.

Workflow 2: Kinetic Validation & Inner Filter Effect

Once a substrate is identified, rigorous kinetic characterization (

The IFE Correction Protocol

Do not assume linearity above 10 µM substrate concentration.

-

Standard Curve: Prepare a standard curve of the free fluorophore (e.g., AMC) in the assay buffer.

-

Substrate Absorbance Scan: Measure the UV-Vis absorbance of the substrate (not just the fluorophore) at the excitation (

) and emission ( -

Correction Factor (

): For each substrate concentration -

Application: Multiply the observed fluorescence velocity (

) by

Determination of Kinetic Parameters

Perform the assay using the corrected velocities:

-

Vary

from -

Fit data to the Michaelis-Menten equation:

-

Calculate

.

Table 1: Comparative Properties of Common Fluorophores

| Fluorophore | Type | Ex/Em (nm) | Quantum Yield | Advantages | Disadvantages |

| AMC | Leaving Group | 380/460 | Medium | Cheap, standard | Low sensitivity, UV excitation |

| ACC | Leaving Group | 380/460 | High | 3x brighter than AMC, attachment handle | Requires specialized synthesis |

| Mca/Dnp | FRET Pair | 325/393 | Medium | Short path length | UV excitation (autofluorescence risk) |

| Edans/Dabcyl | FRET Pair | 340/490 | Medium | Good spectral overlap | Hydrophobic (solubility issues) |

Applications in Drug Discovery

Antibody-Drug Conjugates (ADCs)

Fluorogenic substrates are now critical in designing linkers for ADCs.[6] The linker must be stable in plasma but rapidly cleaved by lysosomal proteases (e.g., Cathepsin B) upon internalization.

-

Strategy: Incorporate a Cathepsin B-sensitive sequence (e.g., Val-Cit-PABC) between a fluorophore and a quencher.

-

Readout: Intracellular fluorescence indicates successful payload release in the lysosome [4].

High-Throughput Screening (HTS)

For HTS,

-

Requirement:

. -

Optimization: Use ACC substrates to maximize signal-to-background ratios. If "hits" are fluorescent compounds, use a red-shifted fluorophore (e.g., Rhodamine 110) to minimize interference.[7]

References

-

Harris, J. L., et al. (2000). "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Link

-

Maly, D. J., et al. (2002). "Expedient solid-phase synthesis of fluorogenic protease substrates using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore." Journal of Organic Chemistry, 67(3), 910-915. Link

-

Liu, Y., et al. (2025). "Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect." ResearchGate.[2][8] Link

-

Reeves, S., et al. (2025).[9] "Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates." Journal of the American Chemical Society. Link

Sources

- 1. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. researchgate.net [researchgate.net]

- 3. srs.tcu.edu [srs.tcu.edu]

- 4. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.horiba.com [static.horiba.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Researcher's Guide to Ac-Arg-Ser-Leu-Lys-AMC: A Fluorogenic Probe for Site-1 Protease Activity

This guide provides an in-depth technical overview of the fluorogenic peptide substrate Acetyl-Arginyl-Seryl-Leucyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC). It is designed for researchers, scientists, and drug development professionals investigating the activity of Site-1 Protease (S1P), a critical enzyme in cellular lipid homeostasis. This document will detail the substrate's mechanism of action, provide a survey of suppliers, and present a comprehensive, field-proven protocol for its application in enzymatic assays.

Introduction: Unmasking Site-1 Protease Activity

Site-1 Protease (S1P), also known as membrane-bound transcription factor site-1 protease (MBTPS1), is a subtilisin-like serine protease that plays a pivotal role in the regulation of lipid metabolism.[1][2] Its primary function is to initiate the proteolytic activation of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that control the synthesis of cholesterol and fatty acids.[3][4] Given its central role in these pathways, S1P is a significant target for research in metabolic diseases and other related disorders.

The direct measurement of S1P activity is crucial for understanding its regulation and for the discovery of potential inhibitors. Ac-Arg-Ser-Leu-Lys-AMC is a highly specific fluorogenic substrate designed for this purpose. The peptide sequence, Arg-Ser-Leu-Lys (RSLK), mimics the cleavage site within the luminal loop of SREBP precursors, making it an ideal tool for specific and sensitive detection of S1P activity.[5][6]

Principle of Fluorogenic Detection

Ac-Arg-Ser-Leu-Lys-AMC operates on the principle of fluorescence resonance energy transfer (FRET) quenching. The 7-amino-4-methylcoumarin (AMC) fluorophore is covalently linked to the C-terminus of the peptide. In its intact state, the peptide quenches the fluorescence of the AMC group. Upon enzymatic cleavage of the amide bond between Lysine (Lys) and AMC by S1P, the AMC molecule is liberated. This release results in a significant increase in fluorescence intensity when excited at the appropriate wavelength, providing a direct and continuous measure of enzymatic activity.[5] The free AMC exhibits an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm.[5][7]

Biochemical Properties and Supplier Information

A thorough understanding of the substrate's properties is essential for its effective use.

| Property | Value | Source |

| Full Name | Acetyl-Arginyl-Seryl-Leucyl-Lysyl-7-amino-4-methylcoumarin | N/A |

| Abbreviation | Ac-RSLK-AMC | [5][7] |

| CAS Number | 259176-76-6 | [5][7] |

| Molecular Weight | ~701.83 g/mol | [7] |

| Excitation Wavelength | 360-380 nm | [5][7] |

| Emission Wavelength | 440-460 nm | [5][7] |

| Storage | -20°C or below, protected from light | [7] |

| Solubility | Soluble in DMSO | [8][9] |

Commercial Suppliers

A variety of vendors supply Ac-Arg-Ser-Leu-Lys-AMC, ensuring its accessibility for the research community. When selecting a supplier, it is crucial to consider factors such as purity, batch-to-batch consistency, and the availability of technical support.

| Supplier | Catalog Number | Notes |

| Echelon Biosciences | 877-09 | Available in various quantities.[5][10] |

| MoBiTec (distributor for Echelon) | ECH-877-09-5MG | Provides access to Echelon products in Europe.[7] |

| GlpBio | GA20487 | Offers the substrate for research purposes. |

Note: This list is not exhaustive, and availability may vary by region. Researchers are encouraged to verify information with the respective suppliers.

The SREBP Signaling Pathway: The Biological Context of S1P

To fully appreciate the utility of Ac-Arg-Ser-Leu-Lys-AMC, it is essential to understand the biological pathway in which its target, S1P, operates. The SREBP signaling pathway is a sophisticated cellular mechanism for maintaining lipid homeostasis.

Caption: The SREBP activation pathway.

Under low cellular sterol conditions, the SREBP-SCAP complex translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][4] In the Golgi, S1P initiates the activation cascade by cleaving SREBP in its luminal loop.[3] This initial cleavage is a prerequisite for the subsequent cleavage by Site-2 Protease (S2P), a zinc metalloprotease.[3][11] The second cleavage releases the N-terminal transcription factor domain of SREBP (nSREBP), which then translocates to the nucleus to activate the transcription of genes involved in cholesterol and fatty acid biosynthesis.[2][4]

Experimental Protocol: Measuring S1P Activity

The following protocol provides a robust framework for a 96-well plate-based fluorometric assay to measure S1P activity. As with any enzymatic assay, optimization of specific parameters may be necessary depending on the enzyme source (e.g., purified enzyme vs. cell lysate) and experimental goals.

Reagent Preparation

-

Assay Buffer: A common buffer for serine proteases is Tris-based. A recommended starting point is 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM CaCl₂. The inclusion of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, can help to prevent aggregation and improve enzyme stability. The optimal pH for S1P activity is generally around neutral to slightly alkaline.

-

Substrate Stock Solution: Prepare a high-concentration stock of Ac-Arg-Ser-Leu-Lys-AMC (e.g., 10 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: The concentration of S1P will need to be determined empirically. For purified enzyme, a starting concentration in the low nanomolar range is often appropriate. If using cell lysates, the total protein concentration should be determined, and a range of lysate dilutions should be tested.

-

AMC Standard: To convert relative fluorescence units (RFU) to the amount of product formed, a standard curve using free 7-amino-4-methylcoumarin is essential. Prepare a stock solution of AMC in DMSO and perform serial dilutions in assay buffer to generate a standard curve (e.g., 0-10 µM).

Assay Workflow

The following diagram illustrates the key steps in the S1P activity assay.

Caption: A typical workflow for the S1P enzymatic assay.

Step-by-Step Procedure

-

Plate Setup:

-

In a black, clear-bottom 96-well plate, add your S1P-containing samples (e.g., purified enzyme or cell lysate) and appropriate controls.

-

Negative Control: Assay buffer without enzyme to determine background fluorescence.

-

Inhibitor Control (optional): Pre-incubate the enzyme with a known S1P inhibitor before adding the substrate.

-

AMC Standard Curve: Add the serial dilutions of free AMC to separate wells.

-

Bring the final volume in each well to 50 µL with assay buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

-

Reaction Initiation:

-

Prepare a working solution of Ac-Arg-Ser-Leu-Lys-AMC in assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for kinetic studies, or at a saturating concentration for inhibitor screening. A typical starting concentration is 10-50 µM.

-

Add 50 µL of the substrate working solution to each well to initiate the reaction (final volume will be 100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.

-

For the enzymatic reactions, subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Determine the initial reaction velocity (Vmax) from the linear portion of the kinetic curve.

-

Use the standard curve to convert the rate of change in RFU/min to moles of AMC produced/min.

-

Conclusion and Future Perspectives

Ac-Arg-Ser-Leu-Lys-AMC is an invaluable tool for the specific and sensitive measurement of Site-1 Protease activity. Its use in well-defined in vitro assays, as outlined in this guide, enables researchers to dissect the regulation of S1P and to screen for novel therapeutic agents targeting the SREBP pathway. The continued application of this and similar fluorogenic substrates will undoubtedly contribute to a deeper understanding of lipid metabolism and the development of treatments for associated metabolic diseases.

References

-

MoBiTec. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG). [Link]

-

Horton, J. D., Goldstein, J. L., & Brown, M. S. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. The Journal of clinical investigation, 109(9), 1125–1131. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

-

Shao, W., & Espenshade, P. J. (2012). Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway. Arteriosclerosis, thrombosis, and vascular biology, 32(10), 2351–2355. [Link]

-

Enzyme Development Corporation. Protease Assay (PC). [Link]

-

Goldstein, J. L., DeBose-Boyd, R. A., & Brown, M. S. (2006). Protein sensors for membrane lipids. Cell, 124(1), 35–46. [Link]

-

Ye, J. (2013). SREBP: a novel therapeutic target. Acta biochimica et biophysica Sinica, 45(1), 2–5. [Link]

-

van der Tuin, S. J. L., et al. (2021). SPRINGing off the lock: the role of SPRING in S1P activity and SREBP-regulated lipid metabolism. Current opinion in lipidology, 32(4), 239–246. [Link]

Sources

- 1. Assay Procedure for Protease [sigmaaldrich.com]

- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 8. echelon-inc.com [echelon-inc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SPRINGing off the lock: the role of SPRING in S1P activity and SREBP-regulated lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

An In-Depth Technical Guide to Ac-Arg-Ser-Leu-Lys-AMC: A Fluorogenic Substrate for Site-1 Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Arg-Ser-Leu-Lys-AMC is a high-quality fluorogenic substrate meticulously designed for the sensitive and specific detection of Site-1 Protease (S1P) activity.[1][2] S1P, also known as membrane-bound transcription factor site-1 protease, is a critical subtilisin-like serine protease involved in the regulation of cholesterol homeostasis and endoplasmic reticulum (ER) stress responses.[1] This guide provides a comprehensive overview of the physical and chemical properties of Ac-Arg-Ser-Leu-Lys-AMC, detailed protocols for its use in enzymatic assays, and expert insights into experimental design and data interpretation.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of Ac-Arg-Ser-Leu-Lys-AMC is fundamental to its effective application in research. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Full Chemical Name | Acetyl-L-arginyl-L-seryl-L-leucyl-L-lysinyl-7-amino-4-methylcoumarin | N/A |

| Sequence | Ac-RSLK-AMC | [3] |

| Molecular Formula | C33H51N9O8 | [] |

| Molecular Weight | 701.8 g/mol | [] |

| Purity | Typically ≥96% | [3] |

| Form | Lyophilized powder | N/A |

| Salt Form | Trifluoroacetate (TFA) | [3] |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C or below | [3] |

Note on TFA Salt: The presence of trifluoroacetic acid (TFA) as a counterion from the purification process can influence the net weight and solubility of the peptide. TFA salts generally enhance the solubility of peptides in aqueous solutions. For most standard in vitro assays, residual TFA levels do not interfere with results.

Chemical Structure and Principle of Detection

The chemical structure of Ac-Arg-Ser-Leu-Lys-AMC consists of a tetrapeptide sequence (Arg-Ser-Leu-Lys) that is recognized by Site-1 Protease. The C-terminus of this peptide is covalently linked to a 7-amino-4-methylcoumarin (AMC) fluorophore.

Caption: Enzymatic cleavage of Ac-Arg-Ser-Leu-Lys-AMC by Site-1 Protease.

In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage by S1P at the C-terminal side of the lysine residue, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][3]

Enzymatic Properties and Specificity

Ac-Arg-Ser-Leu-Lys-AMC is a specific substrate for Site-1 Protease. The peptide sequence Arg-Ser-Leu-Lys corresponds to the internal propeptide cleavage site that generates active S1P.[2]

Kinetic Parameters:

A Michaelis-Menten analysis of the cleavage of Ac-RSLK-AMC by a soluble form of S1P (S1Pecto/SPRINGecto) revealed the following kinetic parameters:

-

Km: 53 µM

-

Vmax: 1.2 min⁻¹

These parameters indicate a high affinity of the enzyme for this substrate. A mutant form of the enzyme, S1PectoI308A/SPRINGecto, exhibited a lower Km (11 µM) and a significantly higher Vmax (18.7 min⁻¹), demonstrating altered enzyme kinetics.

Substrate Specificity:

Site-1 Protease exhibits a strong preference for an arginine residue at the P4 position of its substrates. Studies have shown that replacing the P4 arginine with an alanine in a similar peptide substrate abolishes cleavage by S1P.

While Ac-Arg-Ser-Leu-Lys-AMC is designed for S1P, it is crucial to consider potential cross-reactivity with other proteases, especially when working with complex biological samples. Trypsin-like serine proteases, which also cleave after basic amino acid residues like lysine and arginine, could potentially cleave this substrate. Therefore, the use of specific S1P inhibitors or control experiments with protease inhibitor cocktails lacking S1P inhibitors is recommended to ensure the measured activity is predominantly from S1P.

Experimental Protocols

Stock Solution Preparation

Rationale: Proper preparation and storage of the substrate stock solution are critical for obtaining reproducible results. DMSO is the recommended solvent due to the peptide's hydrophobicity. Aliquoting the stock solution minimizes freeze-thaw cycles, which can lead to degradation of the peptide.

-

Reconstitution: Dissolve the lyophilized Ac-Arg-Ser-Leu-Lys-AMC powder in anhydrous DMSO to a final concentration of 10 mM. Ensure the peptide is completely dissolved by gentle vortexing.

-

Aliquoting: Dispense the 10 mM stock solution into small, single-use aliquots. The volume of the aliquots should be based on the requirements of your planned experiments.

-

Storage: Store the aliquots at -20°C or -80°C in the dark. Properly stored, the stock solution should be stable for several months.

Caption: Workflow for preparing Ac-Arg-Ser-Leu-Lys-AMC stock solution.

Site-1 Protease Activity Assay

Rationale: This protocol is designed for a 96-well plate format, suitable for high-throughput screening and kinetic analysis. The use of a black plate minimizes background fluorescence and light scattering. The final DMSO concentration should be kept low (ideally ≤1%) to avoid potential effects on enzyme activity.

Materials:

-

Ac-Arg-Ser-Leu-Lys-AMC stock solution (10 mM in DMSO)

-

Purified active Site-1 Protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM CaCl₂)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

-

Prepare Working Solutions:

-

Dilute the 10 mM Ac-Arg-Ser-Leu-Lys-AMC stock solution in Assay Buffer to the desired final concentrations for your experiment (e.g., for a Km determination, a range of concentrations from 0.1 to 10 times the expected Km should be prepared).

-

Dilute the purified Site-1 Protease in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

Add 50 µL of the substrate working solutions to the wells of the 96-well plate.

-

Include control wells:

-

No-enzyme control: 50 µL of substrate working solution and 50 µL of Assay Buffer.

-

No-substrate control: 50 µL of enzyme working solution and 50 µL of Assay Buffer.

-

Buffer blank: 100 µL of Assay Buffer.

-

-

-

Initiate the Reaction:

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the enzyme working solution to the substrate-containing wells. Mix gently by pipetting or with a plate shaker.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) kinetically over a set period (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme or buffer blank wells) from the fluorescence readings of the experimental wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Caption: Step-by-step workflow for a Site-1 Protease activity assay.

Troubleshooting and Considerations

-

Low Signal-to-Noise Ratio:

-

Increase the enzyme concentration.

-

Increase the incubation time (ensure the reaction remains in the linear range).

-

Optimize the assay buffer pH and ionic strength.

-

Check the filter set and gain settings on the fluorescence reader.

-

-

High Background Fluorescence:

-

Use high-purity water and buffer components.

-

Ensure complete dissolution of the substrate.

-

Some compounds in screening libraries may be autofluorescent; test them in the absence of enzyme.

-

-

Non-linear Reaction Rate:

-

The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration.

-

The substrate may be unstable in the assay buffer. Prepare fresh solutions and minimize the time the substrate is in the buffer before starting the reaction.

-

The enzyme may be unstable under the assay conditions.

-

Conclusion

Ac-Arg-Ser-Leu-Lys-AMC is a valuable tool for the investigation of Site-1 Protease activity. Its well-defined chemical and physical properties, coupled with a straightforward fluorogenic detection mechanism, make it suitable for a wide range of applications, from basic research into the role of S1P in cellular processes to high-throughput screening for the discovery of novel S1P inhibitors. By following the guidelines and protocols outlined in this guide, researchers can ensure the generation of accurate and reproducible data, advancing our understanding of this important enzyme and its role in health and disease.

References

-

GlpBio. Ac-Arg-Ser-Leu-Lys-AMC. [Link]

-

MoBiTec. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic). [Link]

-

MoBiTec. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG) | Peptides | Proteomics. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

Structural basis for substrate selectivity by site-one protease revealed by studies with a small-molecule inhibitor. bioRxiv. [Link]

Sources

- 1. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. glpbio.cn [glpbio.cn]

- 3. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) (Echelon Product Code: 877-09 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

Advanced Detection of Site-1 Protease (S1P) Activity Using Ac-Arg-Ser-Leu-Lys-AMC

A Technical Guide for Drug Discovery & Lipid Metabolism Research [1]

Executive Summary

The fluorogenic substrate Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) is the gold standard for monitoring the activity of Site-1 Protease (S1P) , also known as Subtilisin Kexin Isozyme-1 (SKI-1).[1] Unlike generic trypsin substrates, the RSLK sequence mimics the specific cleavage site found in the ER loop of Sterol Regulatory Element-Binding Proteins (SREBPs).[1]

This guide provides a rigorous, self-validating framework for using Ac-RSLK-AMC to quantify S1P activity. It is designed for researchers investigating lipid homeostasis (cholesterol/fatty acid synthesis) and viral entry mechanisms (e.g., Lassa virus, Crimean-Congo hemorrhagic fever virus), where S1P plays a critical processing role.[1]

Mechanistic Principles

The Chemistry of Detection

The substrate consists of a tetrapeptide recognition sequence (Arg-Ser-Leu-Lys) capped with an acetyl group (Ac) at the N-terminus and linked to the fluorophore 7-amino-4-methylcoumarin (AMC) at the C-terminus.[1]

-

Recognition: The S1P enzyme recognizes the RSLK motif, which corresponds to the consensus sequence

.[1] -

Cleavage: S1P hydrolyzes the amide bond between the C-terminal Lysine and the AMC reporter.[1]

-

Signal Generation: Free AMC is highly fluorescent, whereas the peptide-bound AMC is quenched.[1] This allows for real-time kinetic monitoring.[1]

Fluorescence Characteristics:

Biological Context: The SREBP Pathway

S1P is a membrane-bound serine protease located in the Golgi apparatus.[1] It initiates the release of active SREBP transcription factors, driving cholesterol synthesis.[1]

Figure 1: The SREBP activation pathway.[1] S1P performs the critical first cleavage step at the luminal loop, which Ac-RSLK-AMC mimics.[1]

Experimental Ecosystem: A Self-Validating System[1]

To ensure data integrity, your assay must include specific controls that validate the signal is derived from S1P and not generic proteases.[1]

The "Triad" of Controls

| Control Type | Component | Purpose |

| Background (Negative) | Buffer + Substrate (No Enzyme) | Quantifies autohydrolysis of the substrate.[1] |

| Specificity (Inhibitor) | Enzyme + Substrate + PF-429242 | Critical: Confirms signal is S1P-specific.[1] PF-429242 is a potent S1P inhibitor (IC50 ~175 nM).[1][4] |

| Activity (Positive) | Recombinant S1P or Overexpressing Lysate | Validates enzyme viability and assay conditions.[1] |

Detailed Assay Protocol

Reagent Preparation

Solubility Note: Ac-RSLK-AMC is hydrophobic.[1] Dissolve in high-grade DMSO.

-

Substrate Stock (10 mM): Dissolve 7 mg of Ac-RSLK-AMC (MW ~701.8 g/mol ) in 1 mL of anhydrous DMSO. Aliquot and store at -20°C. Protect from light.

-

Assay Buffer (Physiological):

-

Inhibitor Stock (PF-429242): Prepare 10 mM stock in DMSO. Dilute to 10 µM working concentration in Assay Buffer.

Step-by-Step Workflow

Figure 2: Kinetic assay workflow for S1P activity monitoring.[1]

Procedure:

-

Plate Setup: Use a black, flat-bottom 96-well plate to minimize background scatter.[1]

-

Enzyme Addition: Add 50 µL of enzyme sample (lysate or recombinant S1P) to sample wells.

-

Inhibitor Control: Add 10 µL of PF-429242 (final conc. 1–10 µM) to "Inhibitor" wells. Add 10 µL buffer to "Activity" wells.

-

Pre-incubation: Incubate at 37°C for 15 minutes to allow inhibitor binding.

-

Substrate Initiation: Dilute the 10 mM Substrate Stock to 200 µM in Assay Buffer (2X working solution). Add 50 µL to all wells (Final conc: 100 µM).

-

Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C.

-

Mode: Kinetic[1]

-

Interval: 60 seconds for 45–60 minutes.

-

Gain: Set based on an AMC standard curve (if available) or autoscale.

-

Data Analysis & Interpretation

Calculating Relative Activity[1]

-

Slope Calculation: For each well, calculate the slope of the linear portion of the curve (RFU/min).

-

Background Subtraction: Subtract the slope of the "No Enzyme" control from all samples.

-

Inhibition Verification:

[1]-

Note: If PF-429242 does not inhibit the signal by >80%, your activity is likely due to non-specific proteases (e.g., trypsin).[1]

-

Quantitative Output (Example)

| Sample ID | Slope (RFU/min) | Net Activity (RFU/min) | % S1P Specificity |

| Blank (Buffer) | 15 | 0 | N/A |

| Lysate (Untreated) | 450 | 435 | - |

| Lysate + PF-429242 | 55 | 40 | 91% |

Interpretation: The lysate contains high S1P activity, confirmed by the 91% reduction in signal upon treatment with the specific inhibitor.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Substrate autohydrolysis or degradation.[1] | Store stock at -20°C desicated. Ensure buffer pH is < 8.0 (AMC is unstable at high pH).[1] |

| No Signal | Lack of Calcium or Enzyme inactivation.[1] | Ensure 2 mM CaCl₂ is in the buffer.[1] S1P requires Ca²⁺.[1] Avoid EDTA/EGTA in lysis buffers.[1] |

| Non-Linear Kinetics | Substrate depletion or inner filter effect.[1] | Reduce enzyme concentration.[1][4][6] Ensure substrate concentration > Km (typically >50 µM).[1] |

References

-

Pasquato, A., et al. (2006).[1] The Role of S1P in Viral Glycoprotein Processing. (Contextual reference for S1P viral targets).

-

Tocris Bioscience. (n.d.).[1] PF 429242 dihydrochloride Technical Data. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Optimization of Ac-Arg-Ser-Leu-Lys-AMC for Kinetic Assays

Target: Proteasome Trypsin-like Activity (

Abstract & Introduction

The fluorogenic tetrapeptide Ac-Arg-Ser-Leu-Lys-AMC (Ac-RSLK-AMC) is the gold-standard substrate for monitoring the trypsin-like activity of the 20S and 26S proteasome (specifically the

Many researchers erroneously use a fixed "manufacturer-recommended" concentration (often 50

-

Too low

: Reduces signal-to-noise ratio and sensitivity. -

Too high

: Induces the Inner Filter Effect (IFE) , masks competitive inhibition, and wastes expensive reagents.

This guide provides a self-validating protocol to determine the precise optimal concentration for your specific buffer, temperature, and enzyme lot.

Mechanism of Action

The substrate consists of a peptide moiety (Ac-Arg-Ser-Leu-Lys) capped with a fluorophore, 7-Amino-4-methylcoumarin (AMC).[1][2] The amide bond between the C-terminal Lysine and the AMC group quenches the fluorescence. Upon hydrolytic cleavage by the proteasome's

Figure 1: Enzymatic hydrolysis of Ac-RSLK-AMC by the proteasome. The reaction is monitored by the linear increase in fluorescence over time.

Critical Parameters & Preparation

Key Reagents

| Component | Specification | Storage | Notes |

| Substrate | Ac-RSLK-AMC | -20°C (Desiccated) | Light sensitive. |

| Solvent | DMSO (Anhydrous) | RT | Avoid moisture; hydrolysis risk. |

| Assay Buffer | 20 mM Tris-HCl (pH 7.1), 50 mM NaCl | 4°C | pH is critical for proteasome stability. |

| Reducing Agent | 2 mM | Freshly added | Essential for proteasome activity. |

| Inhibitor | MG-132 (10-20 | -20°C | Required for background subtraction. |

Stock Solution Protocol

-

Calculate Mass: For 5 mg of Ac-RSLK-AMC (MW ~701.8 g/mol ), dissolve in 712

L DMSO to generate a 10 mM Master Stock. -

Solubility Check: Vortex vigorously. If particulates remain, sonicate for 30 seconds.

-

Aliquot: Dispense into light-proof amber tubes (20-50

L aliquots) to avoid freeze-thaw cycles.

Protocol: Determination of and

You cannot select an optimal concentration without first defining the Michaelis constant (

Step 1: Substrate Titration Preparation

Prepare a 2X dilution series of the substrate in Assay Buffer (keep on ice, protected from light).

-

Top Concentration: 400

M (Final assay conc will be 200 -

Points: 8-point serial dilution (1:2).

-

Final Range: 0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100, 200

M.

Step 2: Assay Setup (96-well Black Plate)

| Well Type | Buffer ( | Enzyme ( | Substrate 2X ( | Total Vol ( |

| Blank | 50 | 0 | 50 | 100 |

| Reaction | 0 | 50 | 50 | 100 |

| Control | 0 | 50 (pre-incubated w/ MG132) | 50 | 100 |

Note: Pre-incubate enzyme at 37°C for 10 minutes before adding substrate.

Step 3: Kinetic Reading

-

Instrument: Fluorescence Plate Reader.

-

Settings: Ex 380 nm / Em 460 nm. Gain = Optimized (ensure 200

M standard does not saturate). -

Mode: Kinetic read every 60 seconds for 45-60 minutes at 37°C.

Step 4: Data Analysis[3][4]

-

Calculate the Initial Velocity (

) : Slope of the linear portion of the RFU vs. Time curve (typically 5–20 min). -

Subtract the Blank slope from the Reaction slope.

-

Plot

(Y-axis) vs. Substrate Concentration -

Fit to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or similar):

Selection Logic: The "Optimal" Concentration

There is no single "correct" concentration. The optimal choice depends entirely on your assay's objective.

Figure 2: Decision matrix for selecting substrate concentration based on experimental intent.